molecular formula C8H10N2OS B2734859 (2-Hydroxy-5-methylphenyl)thiourea CAS No. 500284-61-7

(2-Hydroxy-5-methylphenyl)thiourea

Cat. No.: B2734859
CAS No.: 500284-61-7
M. Wt: 182.24
InChI Key: PNPNRDPCABFRDQ-UHFFFAOYSA-N
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Description

(2-Hydroxy-5-methylphenyl)thiourea is an organosulfur compound with the molecular formula C8H10N2OS. It is a derivative of thiourea, where the phenyl ring is substituted with a hydroxyl group at the second position and a methyl group at the fifth position. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Hydroxy-5-methylphenyl)thiourea can be synthesized through the reaction of 2-hydroxy-5-methylaniline with thiocyanate under acidic conditions. The reaction typically involves the use of hydrochloric acid as a catalyst, and the product is obtained through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-5-methylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Hydroxy-5-methylphenyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxy-5-methylphenyl)thiourea involves its interaction with specific molecular targets. It can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring. This structural feature enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2-hydroxy-5-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPNRDPCABFRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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